molecular formula C35H38Cl2N4O6 B13852335 3-(2-(4-Benzhydrylpiperazin-1-YL)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride

3-(2-(4-Benzhydrylpiperazin-1-YL)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride

Cat. No.: B13852335
M. Wt: 681.6 g/mol
InChI Key: VTDGHPYZFZFHAT-UHFFFAOYSA-N
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Description

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is a complex organic compound with a diverse range of applications in scientific research. This compound is known for its unique structure, which includes a piperazine ring, a pyridine ring, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by the introduction of the diphenylmethyl and nitrophenyl groups. Common reagents used in these reactions include various alkylating agents, nitrating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-aminophenyl)-pyridine-3,5-dicarboxylate
  • **3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-hydroxyphenyl)-pyridine-3,5-dicarboxylate

Uniqueness

The uniqueness of 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C35H38Cl2N4O6

Molecular Weight

681.6 g/mol

IUPAC Name

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C35H36N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,33H,17-22H2,1-3H3;2*1H

InChI Key

VTDGHPYZFZFHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl

Origin of Product

United States

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